2,4-Ditert-butylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

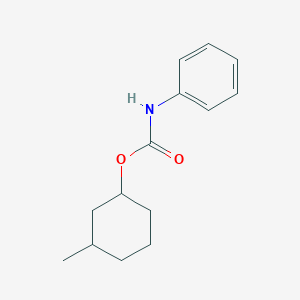

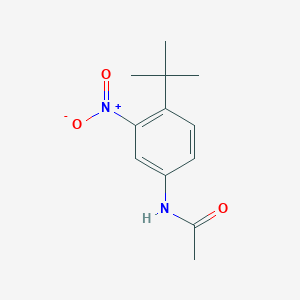

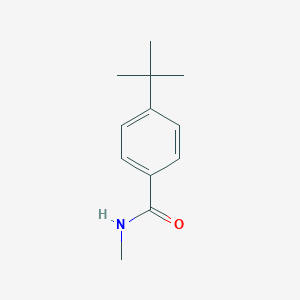

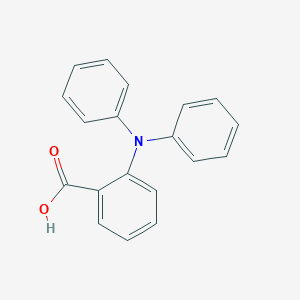

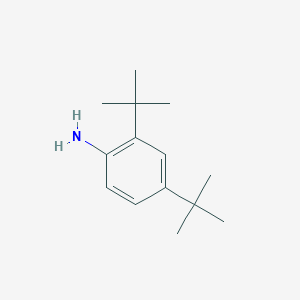

2,4-Ditert-butylaniline is a chemical compound with the linear formula C14H23N . It has a molecular weight of 205.346 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2,4-Ditert-butylaniline is represented by the linear formula C14H23N . The InChI code for this compound is 1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 .Physical And Chemical Properties Analysis

2,4-Ditert-butylaniline is a white to yellow powder or crystals or liquid .科学的研究の応用

Analysis of Global Trends in Herbicide Toxicity Studies

A scientometric review analyzed global research trends on the toxicity and mutagenicity of 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2,4-Ditert-butylaniline. The review highlighted the rapid advancement in toxicological research of 2,4-D, emphasizing the need for future studies to focus on molecular biology, especially gene expression, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020).

Mutagenicity of Arylamines

Research on the mutagenic potential of 4-butylaniline and N-butylaniline, compounds related to 2,4-Ditert-butylaniline, used in dye and organic intermediates, revealed their capacity to induce genetic effects in mice. This suggests the significance of assessing the mutagenic risks of chemical intermediates in industrial applications (Kim, Shin, Kim, & Rim, 2019).

Enantioselective Fluorescence Sensing

A study demonstrated the synthesis of a C2-symmetric ligand from 3-tert-butylaniline for enantioselective sensing of chiral amino alcohols. This application is crucial for analytical chemistry, offering a novel approach to detecting and measuring chiral compounds at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Hydroamination Catalysis

Another study focused on the hydroamination of diphenylbutadiyne with primary arylamines, including 4-tert-butylaniline, highlighting the catalytic synthesis of quinoline derivatives. This research contributes to the development of new organic synthesis methodologies, particularly in the synthesis of complex organic molecules (Younis, Krieck, Görls, & Westerhausen, 2015).

Environmental Impact and Microbial Response

The effects of 2,4-Dichlorophenoxyacetic acid butyl ester on soil microbial communities were studied to understand the environmental impact of herbicide use. This research is essential for assessing the ecological consequences of chemical pollutants and their interaction with soil biota (Zhang, Liu, Dong, Xu, Zheng, & Li, 2010).

Safety and Hazards

作用機序

Target of Action

2,4-Ditert-butylaniline (2,4-DTBP) is a natural compound present in medicinal plants . It has been reported to have significant acaricidal activity against the carmine spider mite Tetranychus cinnabarinus . The primary targets of 2,4-DTBP are the monoamine oxidase (MAO) enzymes in adult T. cinnabarinus females . MAO enzymes play a crucial role in the deamination of biogenic amines (BAs), which are essential neurotransmitters .

Mode of Action

2,4-DTBP interacts with its targets, the MAO enzymes, by exerting significant inhibitory activity . This inhibition prevents the deamination of BAs in the nervous system, leading to an increase in the content levels of these neurotransmitters . The compound has little effect on acetylcholinesterase (AChE) activity .

Biochemical Pathways

The inhibition of MAO enzymes by 2,4-DTBP affects the biochemical pathways related to the metabolism of BAs . This results in an increase in the levels of seven BAs, except for phenethylamine (PEA) and octopamine (OA) . The changes in these neurotransmitter levels can lead to various downstream effects, including neurotoxic symptoms such as excitation, convulsion, and paralysis .

Pharmacokinetics

It is known that the compound is a white to yellow solid that is soluble in alcohol and ether This suggests that it may have good bioavailability

Result of Action

The action of 2,4-DTBP leads to a variety of molecular and cellular effects. It induces oxidative stress through the generation of reactive oxygen species, causing lipid peroxidation and membrane damage in root tissues and chloroplasts in leaf tissues . This leads to increased levels of antioxidant enzymes . Additionally, 2,4-DTBP has been shown to have fungicidal activity against Botrytis cinerea and cytotoxic activity against MCF-7 cells, a breast carcinoma cell line .

特性

IUPAC Name |

2,4-ditert-butylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,15H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGOAQYJIYOGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334340 |

Source

|

| Record name | 2,4-ditert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Ditert-butylaniline | |

CAS RN |

2909-84-4 |

Source

|

| Record name | 2,4-ditert-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。